Triadimefon

描述

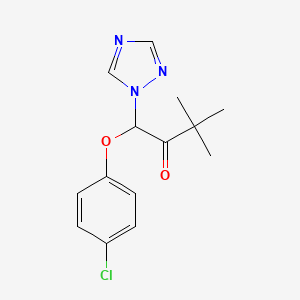

Structure

3D Structure

属性

IUPAC Name |

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBVZBTWMNKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023897 | |

| Record name | Triadimefon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triadimefon is a colorless to pale yellow crystalline solid with a slight odor. (NTP, 1992), Colorless to pale yellow solid; [CAMEO] Light beige solid; [MSDSonline] | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triadimefon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

162 °F /72 °C/ | |

| Record name | TRIADIMEFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Moderately sol in most organic solvents except aliphatics., Solubility (20 °C): 0.6-1.2 kg/kg cyclohexanone, In dichloromethane >200, toluene >200, isopropanol 99, hexane 6.3 (all in g/L, 20 °C), In water, of 71.5 mg/L at 25 °C | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIADIMEFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.22 at 20 °C | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIADIMEFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5e-08 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 1.5X10-8 mm Hg at 25 °C | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triadimefon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIADIMEFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

43121-43-3 | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triadimefon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43121-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triadimefon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043121433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIADIMEFON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triadimefon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIADIMEFON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW039CJF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIADIMEFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180.1 °F (NTP, 1992), 82.3 °C | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIADIMEFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Triadimefon in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of triadimefon, a broad-spectrum triazole fungicide. It details the inhibition of ergosterol (B1671047) biosynthesis through the targeting of the lanosterol (B1674476) 14α-demethylase (CYP51) enzyme, leading to fungal cell membrane disruption and growth arrest. This document synthesizes quantitative data on its efficacy, outlines detailed experimental protocols for its study, and illustrates key pathways and workflows using logical diagrams. Furthermore, it explores the mechanisms of fungal resistance to this compound, offering insights for the development of novel antifungal strategies.

Introduction

This compound is a systemic triazole fungicide widely used in agriculture to control a variety of fungal pathogens, including powdery mildews and rusts.[1][2] Its efficacy stems from its ability to disrupt a crucial pathway in fungal cell physiology: the biosynthesis of ergosterol.[1][3] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. This guide delves into the core biochemical interactions and cellular consequences of this compound's action on fungi.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51 or ERG11 in fungi.[2][4] This enzyme catalyzes a critical demethylation step in the conversion of lanosterol to ergosterol.[3][4]

The triazole moiety of this compound binds to the heme iron atom at the active site of CYP51, preventing the natural substrate, lanosterol, from binding and being processed. This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. The altered sterol composition disrupts the structure and function of the cell membrane, increasing its permeability and inhibiting fungal growth.[4]

Signaling Pathway of this compound Action

References

An In-Depth Technical Guide to the Ergosterol Biosynthesis Pathway Inhibition by Triadimefon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triadimefon, a systemic triazole fungicide, is a potent inhibitor of ergosterol (B1671047) biosynthesis in fungi, a pathway critical for the integrity and function of the fungal cell membrane. This technical guide delineates the mechanism of action of this compound, focusing on its specific molecular target within the ergosterol biosynthesis pathway. It provides a comprehensive overview of the pathway, quantitative data on the inhibitory effects of azole fungicides, detailed experimental protocols for assessing antifungal activity, and visual representations of the key processes involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of antifungal agents and the development of novel therapeutic strategies.

Introduction: The Ergosterol Biosynthesis Pathway as an Antifungal Target

Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthetic pathway of ergosterol is a complex, multi-step process that is unique to fungi, making it an attractive target for the development of selective antifungal agents.[1] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which ultimately disrupts cell membrane integrity and inhibits fungal growth.[2][3]

This compound is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal pathogens.[4][5] Its fungicidal activity is attributed to its ability to interfere with the biosynthesis of ergosterol.[5][6]

The Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

The synthesis of ergosterol from acetyl-CoA involves a series of enzymatic reactions. A simplified overview of the late-stage pathway is presented below. This compound specifically targets the C14-demethylation step in this pathway.

The primary molecular target of this compound and other azole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[7][8][9] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol. The inhibition of lanosterol 14α-demethylase by this compound leads to a depletion of ergosterol and a concomitant accumulation of 14α-methylated sterols within the fungal cell.[2] This disruption of the sterol profile alters the physical properties of the cell membrane, leading to increased permeability and dysfunction of membrane-associated enzymes, which ultimately results in the inhibition of fungal growth.[3]

Quantitative Assessment of Inhibition

Table 1: General Inhibitory Concentrations of Azole Fungicides Against Fungal Pathogens

| Parameter | Organism | Concentration Range | Reference |

|---|---|---|---|

| IC50 | Candida albicans (CYP51) | 0.059 - 0.35 µM (for various azoles) | [10] |

| MIC | Aspergillus niger | 0.5 - 1 mg/L (for voriconazole) |[11] |

Note: This table presents general data for azole fungicides to provide a comparative context due to the lack of specific public data for this compound.

Treatment of fungi with azole fungicides leads to a quantifiable reduction in the total ergosterol content. Studies have shown that susceptible fungal isolates exhibit a significant dose-dependent decrease in ergosterol levels upon exposure to these inhibitors. For instance, treatment of Neurospora crassa with ketoconazole (B1673606) resulted in a greater than two-fold reduction in ergosterol levels.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the inhibitory effect of this compound on the ergosterol biosynthesis pathway.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a target fungus, such as Aspergillus niger, can be determined using the broth microdilution method.[11][12]

Materials:

-

This compound stock solution (in DMSO)

-

Aspergillus niger isolate

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Inoculum Preparation: Prepare a suspension of Aspergillus niger conidia in sterile saline from a fresh culture grown on potato dextrose agar. Adjust the suspension to a concentration of 0.5 x 10^5 to 5 x 10^5 CFU/mL.

-

Serial Dilution: Perform a serial two-fold dilution of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

-

Inoculation: Add the fungal inoculum to each well to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

-

Incubation: Incubate the plates at 35°C for 48-72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth. This can be confirmed by measuring the optical density at 600 nm.

Quantification of Ergosterol Content

This protocol allows for the quantification of total cellular ergosterol, providing a direct measure of this compound's inhibitory effect on its biosynthesis.[2][4][13][14]

Materials:

-

Fungal culture treated with various concentrations of this compound

-

25% Alcoholic potassium hydroxide (B78521) solution (w/v)

-

n-Heptane or Hexane

-

Sterile water

-

Spectrophotometer

Protocol:

-

Cell Harvesting: Harvest fungal cells from liquid cultures (treated and untreated controls) by centrifugation. Wash the cell pellets with sterile water.

-

Saponification: Resuspend the cell pellets in the alcoholic KOH solution. Incubate at 85°C for 1 hour to saponify the cellular lipids.

-

Ergosterol Extraction: After cooling, add a mixture of sterile water and n-heptane (or hexane) and vortex vigorously to extract the non-saponifiable fraction containing ergosterol.

-

Spectrophotometric Analysis: Transfer the heptane/hexane layer to a new tube and measure the absorbance spectrum between 230 nm and 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve.

-

Calculation: The ergosterol content can be calculated from the absorbance values at specific wavelengths (typically around 282 nm), using a standard curve generated with pure ergosterol. A decrease in ergosterol content in this compound-treated samples compared to the control indicates inhibition of the biosynthesis pathway.

Molecular Mechanism of Inhibition

The inhibitory action of this compound on lanosterol 14α-demethylase is based on the interaction of the triazole ring with the heme iron atom in the active site of the enzyme.[15][16]

The nitrogen atom at the 4-position of the triazole moiety of this compound coordinates to the ferrous iron of the prosthetic heme group of the cytochrome P450 enzyme. This binding prevents the binding of oxygen and the natural substrate, lanosterol, to the active site, thereby blocking the demethylation reaction.[8] Additionally, other parts of the this compound molecule form hydrophobic interactions with the amino acid residues lining the active site pocket, further stabilizing the inhibitor-enzyme complex.[6][17]

Conclusion

This compound exerts its potent antifungal activity by specifically inhibiting lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. This targeted inhibition leads to a cascade of events, including ergosterol depletion and the accumulation of toxic sterols, which compromise the fungal cell membrane and inhibit growth. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's inhibitory effects. A deeper understanding of the molecular interactions between this compound and its target enzyme will continue to inform the development of more effective and specific antifungal agents to combat the growing challenge of fungal resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Estimation of fungal growth using the ergosterol assay: a rapid tool in assessing the microbiological status of grains and feeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting CYP51 for drug design by the contributions of molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 14. mdpi.com [mdpi.com]

- 15. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

The Fungicidal Efficacy of Triadimenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triadimefon, a widely utilized triazole fungicide, undergoes metabolic activation within target fungi to its primary and more potent metabolite, triadimenol (B1683232). This transformation is a critical step in its fungicidal action, which is characterized by the potent and specific inhibition of ergosterol (B1671047) biosynthesis. This guide provides a comprehensive technical overview of the fungicidal activity of triadimenol, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Particular emphasis is placed on the stereospecificity of its action and its interaction with the target enzyme, sterol 14α-demethylase (CYP51).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary fungicidal activity of triadimenol stems from its ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential sterol component.[1] Triadimenol belongs to the sterol biosynthesis inhibitor (SBI) class of fungicides and specifically targets the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[2][3][4]

This enzyme catalyzes the C14-demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[2][5] By binding to the heme iron cofactor of CYP51, triadimenol blocks the enzyme's active site, leading to an accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane.[3][6] This disruption of sterol composition alters membrane fluidity and permeability, ultimately inhibiting fungal growth and proliferation.[7]

Stereoselectivity of Action

Triadimenol possesses two chiral centers, resulting in four stereoisomers.[8] Research has demonstrated a significant difference in the fungicidal activity among these isomers. The (1S,2R)-stereoisomer of triadimenol has been identified as the most potent inhibitor of lanosterol 14α-demethylase.[3][9] This stereoselective interaction highlights the specific structural requirements for binding to the active site of the target enzyme.[3]

Signaling Pathway: Ergosterol Biosynthesis

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by triadimenol.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of triadimenol.

Quantitative Fungicidal Activity

The efficacy of a fungicide is quantified by metrics such as the 50% effective concentration (EC50) and the minimum inhibitory concentration (MIC). While extensive, publicly available tables of triadimenol's EC50 and MIC values against a wide range of phytopathogenic fungi are not readily compiled, specific studies provide valuable data points.

| Fungal Species/Organism | Test Parameter | Value (mg/L) | Reference |

| Dunaliella tertiolecta (alga) | 96-hour EC50 | 5.51 | [10] |

| Uncinula necator | EC50 (correlation with fenarimol) | Moderately positive correlation (r=0.43) | [11][12] |

It is important to note that the fungicidal activity of triadimenol can be influenced by the specific fungal species, the isolate's sensitivity, and the experimental conditions.[8]

Experimental Protocols

The determination of triadimenol's fungicidal activity relies on standardized in vitro and in vivo assays. The following sections detail common experimental protocols.

In Vitro Mycelial Growth Inhibition Assay

This assay is a fundamental method for determining the direct inhibitory effect of a fungicide on fungal growth.

Objective: To determine the EC50 value of triadimenol against a specific fungus by measuring the inhibition of mycelial growth on an amended agar (B569324) medium.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Technical grade triadimenol

-

Solvent for triadimenol (e.g., acetone, DMSO)

-

Sterile petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Fungicide Stock Solution Preparation: Prepare a stock solution of triadimenol in a suitable solvent.

-

Amended Media Preparation: Autoclave the growth medium and cool it to approximately 45-50°C. Add appropriate volumes of the triadimenol stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control medium with the solvent alone.

-

Plating: Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a pure fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the target fungus in the dark.

-

Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula: MGI (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treated plate.

-

EC50 Determination: Plot the MGI (%) against the logarithm of the triadimenol concentration and use probit analysis or non-linear regression to determine the EC50 value.[11]

Leaf Disc Assay for Powdery Mildew Control

This assay is particularly useful for evaluating the efficacy of fungicides against biotrophic fungi like powdery mildews.[11]

Objective: To determine the EC50 of triadimenol against a powdery mildew fungus on leaf discs.

Materials:

-

Healthy, young leaves from a susceptible host plant (e.g., grapevine for Uncinula necator)

-

Water agar (1-2%)

-

Spore suspension of the powdery mildew fungus

-

Triadimenol solutions at various concentrations

-

Sterile petri dishes

-

Microscope

Procedure:

-

Leaf Disc Preparation: Cut uniform discs from healthy leaves using a cork borer.

-

Plating: Place the leaf discs, adaxial side up, on the surface of water agar in petri dishes.

-

Fungicide Application: Apply a known volume of each triadimenol dilution to the surface of the leaf discs. A control group should be treated with water or a solvent control.

-

Inoculation: After the fungicide application has dried, inoculate the leaf discs with a spore suspension of the powdery mildew fungus.

-

Incubation: Incubate the plates under controlled conditions of temperature, humidity, and light that are conducive to disease development.

-

Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the severity of powdery mildew infection on each leaf disc, typically by estimating the percentage of the leaf area covered by mycelium.

-

Data Analysis: Calculate the percentage of inhibition for each triadimenol concentration relative to the control.

-

EC50 Determination: Determine the EC50 value by performing a regression analysis of the dose-response data.[11]

Experimental Workflow Diagram

The following diagram outlines a general workflow for fungicide efficacy testing.

Caption: A generalized workflow for determining fungicide efficacy.

Conclusion

Triadimenol's fungicidal activity is a well-established example of targeted enzyme inhibition. Its primary role as the active metabolite of this compound and its specific action on sterol 14α-demethylase make it an effective tool in the management of a broad spectrum of fungal plant diseases. The stereospecificity of its interaction with the target enzyme underscores the importance of molecular structure in fungicidal design. The experimental protocols outlined in this guide provide a framework for the continued evaluation and understanding of triadimenol and the development of new fungicidal agents. Further research to expand the publicly available quantitative data on its efficacy against a wider range of phytopathogens will be beneficial for resistance management and optimizing its application in agriculture.

References

- 1. Triadimenol (Ref: BAY KWG 0519) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective interaction of an azole antifungal agent with its target, lanosterol 14 alpha-demethylase (cytochrome P-45014DM): a model study with stereoisomers of triadimenol and purified cytochrome P-45014DM from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. Triadimenol | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Systemic Journey of Triadimefon: An In-depth Technical Guide to its Uptake and Translocation in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the systemic uptake and translocation of the triazole fungicide, triadimefon, in plants. This compound is widely utilized in agriculture to combat fungal pathogens such as powdery mildew and rusts.[1][2] Its efficacy is largely dependent on its ability to be absorbed by the plant and transported to various tissues. This document synthesizes key research findings on the absorption, distribution, and metabolic fate of this compound within plants, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Quantitative Analysis of this compound Uptake and Distribution

The systemic nature of this compound allows it to be absorbed through both roots and foliage, with subsequent translocation throughout the plant.[1] The distribution and persistence of this compound and its primary metabolite, triadimenol, vary depending on the plant species, application method, and environmental conditions.

Table 1: Half-life of this compound in Various Vegetable Crops

| Plant Species | Application Method | Half-life (days) |

| Pak choi (Brassica rapa var. chinensis) | Entire-Plant Spraying (EPS) | 5.42[2][3] |

| Root-Irrigation (RI) | 4.39[2][3] | |

| Cucumber (Cucumis sativus) | Entire-Plant Spraying (EPS) | 6.86[2][3] |

| Root-Irrigation (RI) | 6.30[2][3] | |

| Pepper (Capsicum annuum) | Entire-Plant Spraying (EPS) | 6.73[2][3] |

| Root-Irrigation (RI) | 5.98[2][3] |

Table 2: Residue Levels of this compound in Different Plant Tissues of Cucumber Following Entire-Plant Spraying

| Time After Treatment (days) | Leaves (mg·kg⁻¹) | Stems (mg·kg⁻¹) | Roots (mg·kg⁻¹) | Fruits (mg·kg⁻¹) |

| 1 | 2.32 | 1.69 | - | - |

| 3 | - | - | 1.12 | 0.99 |

*Data extracted from a study on cucumber plants after entire-plant spraying.[3] The highest accumulation is observed in the leaves, followed by the stems.[2][3]

Table 3: Distribution of this compound in Wheat (Triticum aestivum L.) Grown in Hydroponics

| Plant Tissue | Distribution in Water Soluble Fraction | Initial Distribution in Leaves (Soluble Fraction) | Equilibrium Distribution in Leaves (Cell Wall) |

| Roots | 66.7% - 76.0% | - | - |

| Leaves | - | 52.5% | 47.2% |

*This data indicates that after root uptake, this compound is predominantly found in the water-soluble fractions and is readily translocated to the shoots and leaves.[4]

Translocation Pathways and Mechanisms

The movement of this compound within the plant is a complex process involving both apoplastic and symplastic pathways. The physicochemical properties of the fungicide, such as its octanol/water partition coefficient, play a crucial role in determining its transport route.

Acropetal and Basipetal Translocation

This compound primarily exhibits acropetal translocation , meaning it moves upwards from the point of application, typically from the roots or lower leaves towards the upper leaves and growing points.[3][4] This upward movement occurs mainly through the xylem. There is also evidence of limited basipetal translocation , or downward movement, through the phloem, as observed in studies where this compound was applied to middle leaves and subsequently detected in lower plant parts.[2][5] However, the upward translocation capacity is generally stronger than the downward movement.[5]

Uptake and Subcellular Distribution

Studies in wheat have shown that this compound is absorbed by the roots mainly through the apoplastic pathway , which involves movement through the cell walls and intercellular spaces.[4] Once absorbed, it is distributed into the water-soluble fractions of the cells.[4] In rice, both symplastic and apoplastic pathways are involved in the translocation of triazole pesticides, with this compound showing a preference for the apoplastic route.[1] At the subcellular level, this compound has been found to be more concentrated in the soluble components of the cell.

While the general mechanisms of xenobiotic transport in plants are understood to involve various transporters and detoxification enzymes like cytochrome P450s and glutathione (B108866) S-transferases, specific signaling pathways that directly regulate the translocation of this compound have not yet been fully elucidated.[6]

Experimental Protocols

Accurate quantification of this compound and its metabolites in plant tissues is essential for understanding its systemic behavior. The following are detailed methodologies for key experiments.

Hydroponic Study for Root Uptake and Translocation

This protocol is designed to assess the absorption and upward movement of this compound from a nutrient solution.

Experimental Workflow:

Caption: Workflow for a hydroponic study of this compound uptake.

Methodology:

-

Plant Culture: Germinate seeds of the chosen plant species (e.g., wheat, cucumber) and transfer seedlings to a hydroponic system containing a complete nutrient solution.[7] Allow plants to acclimatize under controlled environmental conditions (e.g., 25°C, 16h/8h light/dark cycle).[8]

-

This compound Application: Introduce a known concentration of this compound into the hydroponic solution.

-

Sampling: At predetermined time intervals (e.g., 1, 3, 5, 7, 14 days), harvest replicate plants.[9] Separate the plants into roots, stems, and leaves.

-

Sample Preparation and Extraction:

-

Instrumental Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound and triadimenol.

Foliar Application Study for Translocation Analysis

This protocol assesses the movement of this compound after being applied to the leaves.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Absorption, translocation, and accumulation of the fungicide this compound in Pak choi (Brassica rapa var chinensis), pepper (Capsicum annuum), and cucumber (Cucumis sativus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PHYSICOCHEMICAL FACTORS GOVERNING THE TRANSPORT OF XENOBIOTIC CHEMICALS IN PLANTS: MOVEMENT INTO ROOTS AND PARTITIONING BETWEEN XYLEM AND PHLOEM [actahort.org]

- 4. Phloem mobility of xenobiotics VIII. A short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. PHYSICOCHEMICAL FACTORS GOVERNING THE TRANSPORT OF XENOBIOTIC CHEMICALS IN PLANTS: MOVEMENT INTO ROOTS AND PARTITIONING BETWEEN XYLEM AND PHLOEM | International Society for Horticultural Science [ishs.org]

- 7. Hydroponics: A Versatile System to Study Nutrient Allocation and Plant Responses to Nutrient Availability and Exposure to Toxic Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol: optimising hydroponic growth systems for nutritional and physiological analysis of Arabidopsis thaliana and other plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Triadimefon in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the fungicide Triadimefon in soil. The document summarizes key quantitative data, details experimental protocols, and visualizes the complex degradation pathways to support research and environmental risk assessment.

Executive Summary

This compound, a systemic triazole fungicide, undergoes various transformation processes in the soil environment, primarily driven by microbial activity and photodegradation. Its persistence in soil is influenced by a multitude of factors, including soil type, moisture content, temperature, and organic matter. The primary degradation product is triadimenol (B1683232), a more persistent and often more fungitoxic compound. Understanding the fate and degradation pathways of this compound is crucial for evaluating its environmental impact and ensuring its safe and effective use.

Data Presentation: Degradation of this compound in Soil

The persistence of this compound in soil is typically measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the DT50 values of this compound under various soil conditions as reported in scientific literature.

| Soil Type | Organic Matter (%) | pH | Moisture Condition | Temperature (°C) | DT50 (days) | Reference(s) |

| Greenhouse Soil | 4.89 | - | - | - | 5.9 | [1] |

| Normal Soil | 3.49 | - | - | - | 9.1 | [1] |

| Baoding Alkaline Yellow Soil | - | Alkaline | - | - | 10.49 | [1] |

| Wuhan Acidic Red Soil | - | Acidic | - | - | 19.04 | [1] |

| Mollisol | - | - | Non-flooded | 27 | 16.2 | [2] |

| Inseptisol | - | - | Non-flooded | 27 | 14.7 | [2] |

| Mollisol | - | - | Flooded | 27 | 10.2 | [2] |

| Inseptisol | - | - | Flooded | 27 | 28.9 | [2] |

| Silty Clay Loam | - | - | - | - | 15 | [3] |

| Various Field Soils | - | - | Field Conditions | - | 10 - 210 | [3] |

| Anaerobic Wetland Soil | - | - | Anaerobic | 24 | 38 | [4] |

Degradation Pathways of this compound in Soil

This compound degrades in the soil through both biotic and abiotic pathways. The predominant pathway is microbial degradation, leading to the formation of triadimenol. Abiotic degradation, primarily through photolysis, also contributes to its transformation.

Biotic Degradation Pathway

The microbial transformation of this compound is the principal degradation route in most soil environments. The primary step involves the reduction of the keto group of this compound to a hydroxyl group, resulting in the formation of its major metabolite, triadimenol.[1][5] This process is stereoselective, meaning that different stereoisomers of triadimenol are produced at different rates.[6] Under flooded or anaerobic conditions, a different metabolic pathway can occur, leading to the formation of a diol derivative.[2]

Biotic degradation pathways of this compound in soil.

Abiotic Degradation Pathway: Photodegradation

This compound is susceptible to photodegradation on the soil surface when exposed to sunlight.[5][7] This process involves the cleavage and rearrangement of the molecule, leading to the formation of several photoproducts. Identified photoproducts include 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, 1-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole, and 1H-(1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one.[5] The rate of photodegradation is influenced by the soil type and the intensity of light.

Abiotic photodegradation pathway of this compound on soil.

Experimental Protocols

Soil Microcosm Study for this compound Degradation

A common method to study the degradation of this compound in soil is through microcosm experiments. These controlled laboratory setups allow for the investigation of degradation kinetics and metabolite formation under specific environmental conditions.

Objective: To determine the rate of degradation and identify the major metabolites of this compound in a specific soil type under controlled aerobic conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

Analytical grade this compound

-

Microcosm vessels (e.g., glass jars with closures allowing for air exchange)

-

Incubator with temperature and humidity control

-

Solvents for extraction (e.g., acetonitrile)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Soil Preparation and Fortification:

-

The test soil is characterized for its physicochemical properties (pH, organic matter content, texture).

-

The soil moisture is adjusted to a specific level (e.g., 60% of water holding capacity).

-

A known amount of this compound, dissolved in a suitable solvent, is applied to the soil to achieve the desired concentration. The solvent is allowed to evaporate.

-

-

Incubation:

-

The fortified soil is placed into the microcosm vessels.

-

The microcosms are incubated in the dark at a constant temperature (e.g., 25°C).

-

Aerobic conditions are maintained by ensuring proper air exchange.

-

-

Sampling and Analysis:

-

Soil samples are collected from the microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).

-

The collected samples are extracted with an appropriate solvent (e.g., acetonitrile) to recover this compound and its metabolites.

-

The extracts are analyzed using a suitable analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentrations of the parent compound and its degradation products.[8][9]

-

-

Data Analysis:

-

The degradation kinetics of this compound are determined by plotting its concentration over time and fitting the data to a suitable model (e.g., first-order kinetics).

-

The DT50 value is calculated from the degradation rate constant.

-

The concentrations of the identified metabolites are also plotted over time to understand their formation and subsequent dissipation.

-

Workflow for a soil microcosm degradation study.

Extraction and Analysis of this compound and its Metabolites from Soil

Accurate quantification of this compound and its metabolites in soil samples is critical for degradation studies. A common and effective method involves solvent extraction followed by analysis using LC-MS/MS.

Objective: To extract this compound and triadimenol from soil samples and quantify their concentrations using LC-MS/MS.

Materials:

-

Soil sample

-

Acetonitrile (ACN)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Primary secondary amine (PSA) sorbent

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

Procedure:

-

Extraction:

-

A representative subsample of the soil (e.g., 5 g) is weighed into a centrifuge tube.

-

Acetonitrile (e.g., 10 mL) is added to the tube.

-

The sample is vigorously shaken or vortexed for a set period (e.g., 1 minute) to ensure thorough extraction.

-

-

QuEChERS Cleanup (Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Anhydrous MgSO4 (to remove water) and PSA (to remove interfering organic acids) are added to the extract.

-

The tube is shaken and then centrifuged to separate the soil particles and cleanup sorbents from the solvent.

-

-

Sample Preparation for Analysis:

-

An aliquot of the supernatant is taken and filtered through a syringe filter into an autosampler vial.

-

The sample may be diluted with an appropriate solvent if necessary.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into the LC-MS/MS system.

-

Chromatographic separation of this compound and its metabolites is achieved on a suitable column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of the target analytes.

-

Workflow for extraction and analysis of this compound.

Conclusion

The environmental fate of this compound in soil is a complex process governed by a combination of biotic and abiotic factors. Its degradation primarily leads to the formation of triadimenol, a metabolite that can be more persistent than the parent compound. The information presented in this guide, including the quantitative degradation data, detailed experimental protocols, and visualized degradation pathways, provides a valuable resource for researchers and scientists working on the environmental risk assessment and management of this widely used fungicide. Further research is warranted to fully elucidate the degradation pathways under a wider range of environmental conditions and to assess the ecotoxicological implications of its metabolites.

References

- 1. Microbial transformation of this compound to triadimenol in soils: selective production rates of triadimenol stereoisomers affect exposure and risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Factors affecting this compound degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C14H16ClN3O2 | CID 39385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anaerobic degradation of atrazine and metolachlor and metabolite formation in wetland soil and water microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. fao.org [fao.org]

- 8. Stereoselective separation and determination of this compound and triadimenol in wheat, straw, and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Triadimefon: A Comprehensive Ecotoxicological and Mechanistic Profile for Non-Target Organisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Triadimefon, a systemic triazole fungicide, is widely utilized in agriculture to control a broad spectrum of fungal pathogens. Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes.[1] However, the widespread use of this compound has raised concerns regarding its potential adverse effects on non-target organisms and the broader ecosystem. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, focusing on its impacts on various non-target species. It summarizes key quantitative toxicity data, details relevant experimental methodologies, and elucidates the known signaling pathways affected by this fungicide, offering a critical resource for researchers, scientists, and professionals in drug development and environmental risk assessment.

Ecotoxicological Effects on Non-Target Organisms

This compound exhibits a varied toxicity profile across different non-target organisms, ranging from mammals and birds to aquatic life and soil microorganisms. The following sections summarize the key toxicological endpoints.

Mammals

This compound is classified as moderately toxic to mammals upon acute oral exposure.[2] Studies on laboratory animals have revealed effects on the liver, kidneys, and central nervous system.[2]

Table 1: Acute and Chronic Toxicity of this compound in Mammals

| Species | Exposure Route | Endpoint | Value | Reference |

| Rat (Male) | Oral | LD50 | 300 - 600 mg/kg | [2][3] |

| Rat (Female) | Oral | LD50 | 363 mg/kg | [4] |

| Mouse | Oral | LD50 | ~1000 mg/kg | [2][3] |

| Rabbit | Oral | LD50 | ~500 mg/kg | [2][3] |

| Dog | Oral | LD50 | ~500 mg/kg | [2] |

| Rat | Dermal | LD50 | >1000 mg/kg | [3] |

| Rabbit | Dermal | LD50 | >2000 mg/kg | [3] |

| Rat | Inhalation (4h) | LC50 | >0.48 mg/L | [2][3] |

| Rat | 2-year dietary | NOAEL | 2.5 mg/kg bw/day | [5][6] |

Reproductive studies in rats have indicated adverse effects at higher doses, including reduced fertility and decreased offspring viability.[2][3] While the teratogenic potential is considered relatively low, skeletal effects in fetuses have been observed.[2][6] this compound is classified as a "possible human carcinogen" based on the development of liver adenomas in mice.[6]

Birds

This compound's toxicity to birds ranges from slightly toxic to practically nontoxic, depending on the species.[2]

Table 2: Acute Toxicity of this compound in Birds

| Species | Endpoint | Value | Reference |

| Mallard Duck | LD50 | >4000 mg/kg | [2] |

| Japanese Quail | LD50 | 2000 mg/kg | [2] |

| Canary | LD50 | >1000 mg/kg | [2] |

Long-term exposure to triazole fungicides, including this compound, can negatively impact avian reproduction, leading to delayed egg-laying, reduced clutch size, and lower hatching rates.[7]

Aquatic Organisms

This compound is considered slightly toxic to fish and other aquatic organisms.[2] Its primary metabolite, triadimenol (B1683232), can also contribute to aquatic toxicity.[8]

Table 3: Acute Toxicity of this compound to Aquatic Organisms

| Species | Endpoint (Duration) | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 (96h) | 14 | [2] |

| Bluegill Sunfish (Lepomis macrochirus) | LC50 (96h) | 11 | [2] |

| Goldfish (Carassius auratus) | LC50 (96h) | 10 - 50 | [2] |

| Black Fly Larvae (Simuliidae) | LC50 (48h) | 6.1 | [9][10] |

| Daphnia magna (Water Flea) | NOAEL (chronic) | 0.087 (decreased reproduction) | [11] |

| Daphnia magna (Water Flea) | NOAEL (chronic) | 0.052 (decreased adult length) | [11] |

This compound has been shown to affect the development and reproduction of aquatic organisms, including amphibians and fish, at concentrations as low as 5 µg/L.[4][12] In amphibians like Xenopus laevis, it can disrupt metamorphosis and cause developmental abnormalities.[4][13]

Soil Microorganisms and Invertebrates

The impact of this compound on soil microbial communities is complex. While high concentrations can inhibit microbial populations, lower concentrations might initially induce them.[14][15] The fungicide's effect can be long-lasting, with microbial communities not recovering even after 60 days.[14] this compound can also reduce the activity of certain soil enzymes, such as dehydrogenase.[16] In earthworms (Eisenia fetida), co-exposure to this compound and other pesticides can lead to synergistic toxicity, causing oxidative stress and cellular apoptosis.[17][18]

Ecotoxicology and Environmental Fate

Persistence and Degradation

This compound's persistence in the environment is influenced by factors such as soil type, moisture, and temperature.[16] It is more persistent in non-flooded soils with higher organic carbon content.[16] The degradation of this compound in soil is primarily a microbial process, with its main metabolite being triadimenol.[16][19] The half-life of this compound in soil can vary, with one study reporting a half-life of 668 days in an aerobic aquatic environment.[11] In contrast, its degradation product, triadimenol, is significantly more persistent.[20]

Bioaccumulation

This compound has a moderate potential for bioaccumulation in aquatic organisms.[20] The bioconcentration factor (BCF) has been reported to be 67.32 L/kg and 67.09 L/kg for its R- and S-enantiomers in the algae S. obliquus, respectively.[4][20] Stereoselective bioaccumulation has been observed in some organisms, with the S-enantiomer being preferentially absorbed by frogs.[4][20]

Experimental Protocols

The assessment of this compound's toxicity relies on standardized and specific experimental protocols.

Mammalian Toxicity Testing

-

Acute Oral Toxicity (LD50): Typically conducted in rats, mice, and rabbits. A single dose of this compound, usually dissolved in a vehicle like corn oil, is administered via gavage.[4][21] Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[4] The LD50 is calculated using statistical methods.

-

Chronic Toxicity and Carcinogenicity: Long-term studies (e.g., 2 years in rats) involve administering this compound in the diet at various concentrations.[5][6] Endpoints include changes in body weight, hematology, clinical chemistry, organ weights, and histopathological examination of tissues.[3]

-

Reproductive and Developmental Toxicity: Multi-generational studies in rats are performed to assess effects on fertility, gestation, and offspring viability.[2][3] Developmental toxicity studies in pregnant rabbits involve dosing during organogenesis and examining fetuses for abnormalities.[5]

Avian Toxicity Testing

-

Acute Oral Toxicity (LD50): Standardized guidelines such as OECD Test Guideline 223 and US EPA OCSPP 850.2100 are followed.[22][23] The test substance is administered orally to species like the Bobwhite Quail or Mallard duck.[24] The protocol involves a sequential testing design to minimize the number of birds used while still allowing for the determination of the LD50.[22][25]

Aquatic Ecotoxicology Testing

-

Fish Acute Toxicity Test (LC50): The OECD Test Guideline 203 is a standard protocol.[26] Fish are exposed to a range of this compound concentrations in a static, semi-static, or flow-through system for 96 hours.[1][27] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours to determine the LC50.[27]

-

Aquatic Invertebrate Chronic Toxicity: Studies with organisms like Daphnia magna assess the long-term effects on reproduction and growth over a period of, for example, 21 days.[11] Endpoints include the number of offspring produced and the length of the adult organisms.[11]

Soil Microorganism and Enzyme Activity Assays

-

Impact on Microbial Communities: Soil samples are treated with different concentrations of this compound and incubated under controlled conditions.[14][28] Changes in the bacterial community are assessed using molecular techniques like Polymerase Chain Reaction (PCR) and Denaturing Gradient Gel Electrophoresis (DGGE) of the 16S rDNA.[14][28]

-

Soil Enzyme Activity: The activity of enzymes like dehydrogenase and phosphatase is measured spectrophotometrically after soil incubation with this compound.[16][29] Standard operating procedures, such as those from the FAO, can be followed.[30][31]

Analytical Methods

-

Quantification in Environmental Samples: this compound and its metabolite triadimenol in water, soil, and biological tissues are typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[6][20][32] Chiral chromatography can be used to separate and quantify the different enantiomers.[20][32]

Signaling Pathways and Mechanisms of Toxicity

This compound's toxicity in non-target organisms stems from its interaction with various physiological and biochemical pathways.

Neurotoxicity

This compound induces neurotoxic effects, including hyperactivity and stereotyped behaviors in rats.[9][21][33] The proposed mechanism involves the disruption of central nervous system catecholamines.[33] It is suggested to act as an indirect-acting dopamine (B1211576) agonist by potentially binding to the dopamine transporter and inhibiting monoamine uptake, leading to increased synaptic dopamine levels.[9][15][34] It also affects the serotonergic system.[15][34]

Caption: Proposed mechanism of this compound's neurotoxicity via inhibition of the dopamine transporter.

Endocrine Disruption

This compound exhibits endocrine-disrupting properties, primarily affecting steroidogenesis and thyroid hormone homeostasis.

In vitro studies have shown that this compound can inhibit testosterone (B1683101) production in rat and human cell lines, potentially by inhibiting the CYP17-hydroxylase/17,20 lyase (CYP17A1) enzyme.[2][14] However, in vivo studies in rats have paradoxically shown an increase in serum and testicular testosterone levels, suggesting a more complex disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[2][14]

References

- 1. eurofins.com.au [eurofins.com.au]

- 2. tandfonline.com [tandfonline.com]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. 566. This compound (Pesticide residues in food: 1981 evaluations) [inchem.org]

- 5. apps.who.int [apps.who.int]

- 6. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a triazole fungicide, induces stereotyped behavior and alters monoamine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchers.usask.ca [researchers.usask.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Enzymatic activity and gene expression changes in the earthworms induced by co-exposure to beta-cypermethrin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Microbial transformation of this compound to triadimenol in soils: selective production rates of triadimenol stereoisomers affect exposure and risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Hyperactivity induced by this compound, a triazole fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Saving two birds with one stone: using active substance avian acute toxicity data to predict formulated plant protection product toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. mdpi.com [mdpi.com]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 27. oecd.org [oecd.org]

- 28. Effects of fungicides this compound and propiconazole on soil bacterial communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. openknowledge.fao.org [openknowledge.fao.org]

- 31. FAO Knowledge Repository [openknowledge.fao.org]

- 32. saffi.eu [saffi.eu]

- 33. A structure-activity relationship for the neurotoxicity of triazole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Behavioral effects of this compound in zebrafish are associated with alterations of the dopaminergic and serotonergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Endocrine-Disrupting Potential of Triadimefon in Aquatic Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocrine-disrupting potential of the triazole fungicide, Triadimefon, in various aquatic species. It is designed to be a resource for researchers and scientists investigating the environmental impact of pesticides and for professionals in drug development seeking to understand the mechanisms of endocrine disruption. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways.

Executive Summary

This compound is a widely used fungicide that has been detected in aquatic environments. A growing body of scientific evidence indicates that this compound can act as an endocrine-disrupting chemical (EDC) in aquatic organisms, affecting the thyroid and reproductive systems.[1][2][3] It has been shown to alter the expression of key genes involved in hormone synthesis and regulation, leading to hormonal imbalances and adverse reproductive and developmental outcomes in fish and amphibians.[4][5][6] This guide synthesizes the current knowledge on the subject, providing a technical foundation for further research and risk assessment.

Quantitative Data on Endocrine Disruption by this compound

The following tables summarize the quantitative effects of this compound on various endocrine-related endpoints in different aquatic species.

Table 2.1: Effects of this compound on Gene Expression in Fish

| Species | Tissue/Life Stage | Gene | Exposure Concentration (µg/L) | Exposure Duration | Fold Change/Effect | Reference |

| Danio rerio (Zebrafish) | Larvae | vitellogenin (vtg) | 0.125, 0.25, 0.5 (µg/mL) | 120 days | Significantly reduced transcription | [7] |

| Danio rerio (Zebrafish) | Embryo | Cytochrome P450 family 19 subfamily A, polypeptide 1b (cyp19a1b) | 10 (µg/mL) | 72 hours | Up-regulation | [8] |

| Gobiocypris rarus (Rare Minnow) | Larvae | vitellogenin (VTG) | 1, 10, 100 | 3, 6, 10, 14 days | Decreased mRNA level | [6] |

| Gobiocypris rarus (Rare Minnow) | Larvae | Cytochrome P450 family 19 subfamily A, polypeptide 1a (CYP19a) | 1, 10, 100 | 3, 6, 10, 14 days | Decreased mRNA level | [6] |

| Gobiocypris rarus (Rare Minnow) | Larvae | Estrogen Receptor α (ERα) | 1, 10, 100 | 3, 6, 10, 14 days | Regulated transcription | [6] |

| Gobiocypris rarus (Rare Minnow) | Larvae | Steroidogenic acute regulator (StAR) | 1, 10, 100 | 3, 6, 10, 14 days | Regulated transcription | [6] |

| Danio rerio (Zebrafish) | Early Life Stage | Thyroid-stimulating hormone beta (TSH-beta) | 2, 4 (µg/mL) | 120 hpf | 4.0- and 5.2-fold increase | [9] |

| Danio rerio (Zebrafish) | Early Life Stage | Deiodinase type I (dio1) | 2 (µg/mL) | 120 hpf | 1.5-fold decrease | [9] |

| Danio rerio (Zebrafish) | Early Life Stage | Thyroid hormone receptor beta (thrb) | 2, 4 (µg/mL) | 120 hpf | Significantly down-regulated | [5] |

Table 2.2: Effects of this compound on Hormone Levels

| Species | Sex | Hormone | Exposure Concentration (mg/L) | Exposure Duration | Effect | Reference |

| Xenopus laevis | Female | Estradiol (B170435) (E2) | 1, 10 | 14 days | Significantly decreased | [4][10] |

| Xenopus laevis | Male & Female | Testosterone (B1683101) (T) | 1, 10 | 14 days | No significant difference | [4][10] |

| Danio rerio | Mixed | Thyroxine (T4) | 2, 4 (µg/mL) | 120 hpf | Increased | [5][9] |

| Danio rerio | Mixed | Triiodothyronine (T3) | 2, 4 (µg/mL) | 120 hpf | Decreased | [5][9] |

Table 2.3: Effects of this compound on Reproductive and Developmental Endpoints

| Species | Endpoint | Exposure Concentration (µg/mL) | Exposure Duration | Effect | Reference |

| Danio rerio | Hatching Rate | 2, 4 | 77 hpf | Statistically significant decrease | [7][11] |

| Danio rerio | Body Length | 4 | 120 hpf | Statistically significant reduction | [7] |

| Danio rerio | Breeding Success (Egg Production) | 0.25 | 120 days | Reduced | [7] |

| Danio rerio | Offspring Egg Fertility | 0.5 | 120 days | Reduced | [7] |

| Danio rerio | Offspring Survival | 0.5 | 120 days | Reduced | [7] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the endocrine-disrupting effects of this compound.

Aquatic Species Exposure

-

Test Organisms: Zebrafish (Danio rerio), Rare Minnow (Gobiocypris rarus), and African Clawed Frog (Xenopus laevis) are commonly used models.

-

Exposure System: Semi-static or flow-through systems are typically employed to maintain constant concentrations of this compound.

-

Test Concentrations: A range of concentrations are used, from environmentally relevant levels (ng/L to low µg/L) to higher concentrations to establish dose-response relationships.[1][6]

-

Water Quality: Standard water quality parameters (pH, temperature, dissolved oxygen, hardness) are maintained and monitored throughout the exposure period.

-

Photoperiod: A standard light:dark cycle (e.g., 14:10 h) is maintained.

-

Feeding: Organisms are fed a standard diet (e.g., brine shrimp nauplii for fish larvae) at regular intervals.

Gene Expression Analysis (qPCR)

-

RNA Extraction: Total RNA is extracted from whole-body tissues of larvae or specific organs of adult organisms using commercially available kits (e.g., Trizol reagent).

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative Real-Time PCR (qPCR):

-

Primers: Gene-specific primers for target genes (e.g., vtg, cyp19a, erα) and a reference gene (e.g., β-actin, ef1α) are designed and validated. An example of primer sequences for zebrafish cyp19a1b are: (fw) 5′-TCGGCACGGCGTGCAACTAC -3′ and (rev) 5′- CATACCTATGCATTGCAGACC-3′.[12]

-

Reaction Mix: A typical qPCR reaction mix includes cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green or EvaGreen), and a DNA polymerase in a reaction buffer.

-

Thermal Cycling: The qPCR is performed in a thermal cycler with a program that typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

-